2-Iodo-5-methylbenzene-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 5-methylbenzene-1,3-diol using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Scientific Research Applications
2-Iodo-5-methylbenzene-1,3-diol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methylbenzene-1,3-diol involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methylphenol: Similar structure but with a single hydroxyl group.
2-Iodo-5-methylphenol: Similar structure but with hydroxyl groups at different positions.
2-Iodo-3-methylbenzene-1,4-diol: Similar structure but with hydroxyl groups at different positions.
Uniqueness
2-Iodo-5-methylbenzene-1,3-diol is unique due to the specific positioning of its iodine, methyl, and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-iodo-5-methylbenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-4-2-5(9)7(8)6(10)3-4/h2-3,9-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQIVNJKIGDGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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